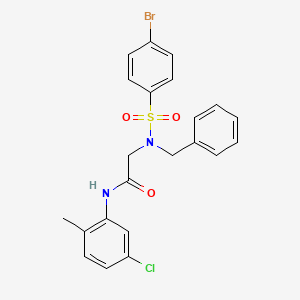![molecular formula C28H27ClN2O6S B11635163 ethyl 2-{2-(4-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11635163.png)
ethyl 2-{2-(4-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-(4-clorofenil)-4-hidroxi-3-[(2-metil-4-propoxi fenil)carbonil]-5-oxo-2,5-dihidro-1H-pirrol-1-il}-4-metil-1,3-tiazol-5-carboxilato de etilo es un compuesto orgánico complejo con una estructura única que combina múltiples grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{2-(4-clorofenil)-4-hidroxi-3-[(2-metil-4-propoxi fenil)carbonil]-5-oxo-2,5-dihidro-1H-pirrol-1-il}-4-metil-1,3-tiazol-5-carboxilato de etilo implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicos. Una ruta sintética típica puede incluir:
Formación del anillo de pirrol: Este paso implica la condensación de 4-clorobenzaldehído con una amina apropiada y una dicetona en condiciones ácidas para formar el anillo de pirrol.
Introducción del anillo de tiazol: El anillo de tiazol se introduce mediante una reacción de ciclación que involucra una tioamida y una halocetona.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con etanol en presencia de un catalizador ácido fuerte.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{2-(4-clorofenil)-4-hidroxi-3-[(2-metil-4-propoxi fenil)carbonil]-5-oxo-2,5-dihidro-1H-pirrol-1-il}-4-metil-1,3-tiazol-5-carboxilato de etilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar a una cetona utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El átomo de cloro en el anillo de fenilo se puede sustituir con otros grupos a través de reacciones de sustitución nucleofílica aromática.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Metóxido de sodio en metanol para la sustitución nucleofílica aromática.
Productos principales
Oxidación: Formación de cetonas a partir de grupos hidroxilo.
Reducción: Formación de alcoholes a partir de grupos carbonilo.
Sustitución: Formación de derivados fenil sustituidos.
Aplicaciones Científicas De Investigación
2-{2-(4-clorofenil)-4-hidroxi-3-[(2-metil-4-propoxi fenil)carbonil]-5-oxo-2,5-dihidro-1H-pirrol-1-il}-4-metil-1,3-tiazol-5-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química medicinal: Este compuesto se puede utilizar como compuesto guía para el desarrollo de nuevos fármacos debido a su estructura compleja y potencial actividad biológica.
Síntesis orgánica: Puede servir como intermediario en la síntesis de otras moléculas orgánicas complejas.
Ciencia de materiales: Las características estructurales únicas de este compuesto lo convierten en un candidato para el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-{2-(4-clorofenil)-4-hidroxi-3-[(2-metil-4-propoxi fenil)carbonil]-5-oxo-2,5-dihidro-1H-pirrol-1-il}-4-metil-1,3-tiazol-5-carboxilato de etilo depende de su aplicación específica. En química medicinal, puede interactuar con dianas moleculares específicas como enzimas o receptores, modulando su actividad a través de interacciones de unión. Las vías involucradas podrían incluir la inhibición de la actividad enzimática, el agonismo o antagonismo de los receptores, o la modulación de las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(2-clorofenil)-4-metil-1,3-tiazol-5-carboxilato de etilo
- 2-(4-clorofenil)-4-hidroxi-3-(2-metil-4-propoxi fenil)-5-oxo-2,5-dihidro-1H-pirrol
Unicidad
2-{2-(4-clorofenil)-4-hidroxi-3-[(2-metil-4-propoxi fenil)carbonil]-5-oxo-2,5-dihidro-1H-pirrol-1-il}-4-metil-1,3-tiazol-5-carboxilato de etilo es único debido a la combinación de grupos funcionales en su estructura, lo que confiere propiedades químicas y biológicas específicas. La presencia de ambos anillos de pirrol y tiazol, junto con los grupos clorofenil y propoxi fenil, lo hace diferente de otros compuestos similares.
Propiedades
Fórmula molecular |
C28H27ClN2O6S |
|---|---|
Peso molecular |
555.0 g/mol |
Nombre IUPAC |
ethyl 2-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H27ClN2O6S/c1-5-13-37-19-11-12-20(15(3)14-19)23(32)21-22(17-7-9-18(29)10-8-17)31(26(34)24(21)33)28-30-16(4)25(38-28)27(35)36-6-2/h7-12,14,22,32H,5-6,13H2,1-4H3/b23-21+ |
Clave InChI |
VIOZFWHJXOBPQL-XTQSDGFTSA-N |
SMILES isomérico |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)Cl)/O)C |
SMILES canónico |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)Cl)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11635096.png)
![7-methyl-9-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11635102.png)

![(5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B11635107.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11635123.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11635139.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635146.png)
![(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635152.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635156.png)
![5,7-Dimethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11635159.png)

![5-[4-(Benzyloxy)phenyl]-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11635171.png)

